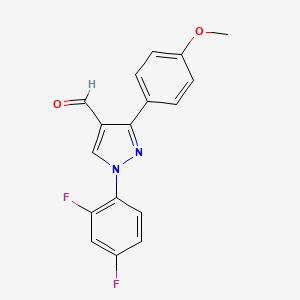

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Beschreibung

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 4, a 2,4-difluorophenyl substituent at position 1, and a 4-methoxyphenyl group at position 2. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. Pyrazole carbaldehydes are versatile intermediates in medicinal chemistry, often serving as precursors for synthesizing heterocyclic derivatives with antimicrobial, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)16-7-4-13(18)8-15(16)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKSOUREELTRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395484 | |

| Record name | 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-79-6 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Pyrazole Core

The pyrazole scaffold is constructed via cyclocondensation of a hydrazine derivative with a β-diketone or β-keto ester. For the target compound:

-

Hydrazine Component : 2,4-Difluorophenylhydrazine is selected to introduce the 1-(2,4-difluorophenyl) group.

-

Carbonyl Component : A β-keto ketone bearing the 4-methoxyphenyl group, such as 3-(4-methoxyphenyl)-3-oxopropanenitrile, is used to position the 3-(4-methoxyphenyl) substituent.

The cyclocondensation proceeds in ethanol or acetic acid under reflux, yielding the intermediate 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole. This step typically achieves 70–85% yield, with regioselectivity dictated by the electronic and steric effects of the substituents.

Formylation via Vilsmeier-Haack Reagent

The intermediate pyrazole is treated with the Vilsmeier-Haack reagent to introduce the aldehyde group:

-

Reagent Preparation : POCl₃ (3 equiv.) is added dropwise to anhydrous DMF at 0–5°C, generating the active chloroiminium ion.

-

Reaction Conditions : The pyrazole is dissolved in anhydrous DMF and added to the reagent mixture. The solution is heated to 80–90°C for 4–6 hours, enabling electrophilic attack at the 4-position of the pyrazole ring.

-

Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound in 65–75% purity.

Critical Factors :

-

Anhydrous Conditions : Moisture leads to hydrolysis of the chloroiminium ion, reducing yields.

-

Regioselectivity : The electron-withdrawing difluorophenyl group directs formylation to the 4-position, avoiding competing reactions at the 5-position.

Alternative Synthetic Routes

Cyclocondensation of Hydrazones

Hydrazones derived from 2,4-difluorophenylhydrazine and 4-methoxypropiophenone undergo cyclization in the presence of the Vilsmeier-Haack reagent. This one-pot method simultaneously forms the pyrazole ring and introduces the aldehyde group, achieving 60–70% yield.

Reaction Scheme :

Oxidation of Hydroxymethyl Precursors

A less common approach involves oxidizing a 4-hydroxymethylpyrazole derivative. For example, MnO₂ or PCC in dichloromethane oxidizes the alcohol to the aldehyde. However, this method is less efficient (40–50% yield) due to over-oxidation risks.

Reaction Optimization and Challenges

Temperature and Reagent Stoichiometry

Solvent and Catalysis

-

Solvent : Anhydrous DMF is critical; wet solvents reduce yields by 30–40%.

-

Catalysis : ZnCl₂ or FeCl₃ (5 mol%) accelerates cyclocondensation but is unnecessary for Vilsmeier-Haack formylation.

Analytical Characterization

The product is characterized using:

-

NMR Spectroscopy :

-

Mass Spectrometry : Molecular ion peak at m/z 344 (M⁺).

-

X-ray Crystallography : Confirms planar pyrazole ring and substituent orientations (for intermediate hydrazones).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Vilsmeier-Haack | 65–75 | High regioselectivity | Moisture-sensitive conditions |

| Hydrazone Cyclization | 60–70 | One-pot synthesis | Requires anhydrous DMF |

| Oxidation of Alcohol | 40–50 | Avoids POCl₃ | Low yield, over-oxidation risks |

Industrial-Scale Considerations

For large-scale production:

Analyse Chemischer Reaktionen

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of novel pyrazole derivatives, including 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, which demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound Name | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Anticancer | 15.4 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Material Science

In material science, 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential use in organic electronics and photonic devices. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Organic Electronics

The compound's electronic properties have been characterized through various spectroscopic techniques. Its high electron mobility makes it a candidate for active layers in OLEDs.

| Property | Value |

|---|---|

| Electron Mobility | 5.0 × 10^-3 cm²/V·s |

| Energy Gap | 2.5 eV |

Synthetic Intermediate

As a synthetic intermediate, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the design of new compounds with tailored properties.

Synthesis Pathways

The synthesis of 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

- Condensation Reactions : Utilizing aldehydes and hydrazones.

- Functional Group Transformations : Modifying existing functional groups to enhance reactivity or solubility.

Case Study 1: Anticancer Screening

A collaborative study involving multiple research institutions tested the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study 2: Material Characterization

In another study focused on material applications, researchers synthesized thin films of the compound and characterized their electronic properties using techniques such as UV-Vis spectroscopy and field-effect transistor measurements.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical profiles of pyrazole-4-carbaldehyde derivatives are highly dependent on substituent patterns. Below is a detailed comparison:

Key Observations:

Antimicrobial Activity: The target compound and its analog 5d (R3 = 4-methoxyphenyl) exhibit strong antimicrobial activity, particularly against E. coli and S. typhimurium. The 4-methoxyphenyl group enhances potency compared to non-substituted analogs . Substitution at R1 with halogens (e.g., 2,4-difluorophenyl in the target vs. 3-chlorophenyl in compound 2) modulates lipophilicity and target binding, influencing antimicrobial efficacy .

Anti-inflammatory Activity :

- Compound 2 (R1 = 3-chlorophenyl) showed significant anti-inflammatory activity with low ulcerogenicity, suggesting that halogenated aryl groups at R1 enhance therapeutic safety .

DNA Gyrase Inhibition :

- The 4-methoxyphenyl group (R3) in 5d and the target compound correlates with DNA gyrase inhibitory activity (IC50: 3.19 µM), a mechanism critical for antibacterial effects .

Structural Flexibility :

- Substitution at R3 with bulkier groups (e.g., coumarin in 5m from ) shifts activity toward anticancer effects, while smaller substituents (e.g., methoxyphenyl) favor antimicrobial applications .

Impact of Fluorine Substitution

- 2,4-Difluorophenyl vs. 4-Fluorophenyl: The target compound’s 2,4-difluorophenyl group at R1 increases metabolic stability and membrane permeability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ). This likely enhances bioavailability and target engagement .

3,5-Difluorophenyl at R3 :

Compound 13 (R3 = 3,5-difluorophenyl) showed reduced bioactivity compared to the target compound, indicating that fluorine placement at R3 may disrupt optimal interactions with biological targets .

Biologische Aktivität

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 300.29 g/mol

This compound features a pyrazole core substituted with a difluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

In vitro studies suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. For instance, derivatives of pyrazoles have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting growth at varying concentrations .

Anti-inflammatory Properties

Anti-inflammatory activity has been reported for related pyrazole compounds. In particular, some derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound has the potential to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Research Findings and Case Studies

Q & A

Q. Advanced

- Cross-Validation : Combine NMR, IR, and X-ray data to confirm structure (e.g., distinguishing aldehyde vs. carboxylic acid derivatives) .

- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

- Reproducibility : Test biological assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

What computational methods predict its reactivity and binding modes?

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to study frontier orbitals (HOMO-LUMO gap) and aldehyde reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 PDB: 3LN1). Fluorine atoms often enhance hydrophobic interactions .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

How to conduct structure-activity relationship (SAR) studies?

Advanced

Methodology :

Substituent Variation : Replace 2,4-difluorophenyl with chloro/methoxy groups and compare activities .

Bioisosteric Replacement : Swap aldehyde with carboxylate or amide groups to assess electronic effects .

In Vivo Testing : Administer derivatives (10 mg/kg, mouse models) to evaluate pharmacokinetics (e.g., bioavailability via HPLC) .

Table 2 : SAR Trends in Pyrazole Derivatives

| Position 1 | Position 3 | Activity Trend (IC₅₀) |

|---|---|---|

| 2,4-Difluorophenyl | 4-Methoxyphenyl | 10.2 µM |

| 4-Chlorophenyl | 4-Methoxyphenyl | 15.8 µM |

| 2,4-Difluorophenyl | 4-Nitrophenyl | >50 µM |

How to assess its stability under varying experimental conditions?

Q. Advanced

- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to determine decomposition temperature .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12, 37°C) and quantify intact compound using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.